REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]2[C:5](=[C:6](N)[N:7]=[CH:8][CH:9]=2)[S:4][CH:3]=1.N([O-])=O.[Na+].C(=O)(O)[O-].[Na+].[FH:21].N1C=CC=CC=1>>[Br:1][C:2]1[C:10]2[C:5](=[C:6]([F:21])[N:7]=[CH:8][CH:9]=2)[S:4][CH:3]=1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
51 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CSC2=C(N=CC=C21)N
|
Name
|
|
Quantity
|
23.1 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
F.N1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (2×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with brine (1×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CSC2=C(N=CC=C21)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 mg | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |